molecular formula C18H14N2O4 B1298683 N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide CAS No. 294889-52-4

N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide

Cat. No.: B1298683
CAS No.: 294889-52-4
M. Wt: 322.3 g/mol
InChI Key: UNHDLLXYRPABOZ-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring fused with an indole moiety.

Biochemical Analysis

Biochemical Properties

N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide plays a significant role in biochemical reactions, particularly in the context of its potential anticancer properties. This compound has been shown to interact with tubulin, a protein that is crucial for microtubule formation and stability. By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

This compound has been observed to exert various effects on different types of cells. In cancer cells, this compound induces cell cycle arrest at the S phase, leading to apoptosis . This effect is primarily mediated through its interaction with tubulin and the subsequent disruption of microtubule dynamics. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of microtubule dynamics results in cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects. Changes in gene expression and enzyme activity are also likely to play a role in the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of microtubule polymerization and prolonged anticancer activity . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits microtubule polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with tubulin and other proteins involved in cell signaling pathways suggests it may affect metabolic flux and metabolite levels . Additionally, the compound’s metabolism may involve specific enzymes that facilitate its degradation and clearance from the body, further influencing its overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting microtubule polymerization and inducing apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide typically involves a multi-step process. One common method includes the following steps :

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in acetic acid.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Introduction of nitro or halogen groups onto the indole ring.

Scientific Research Applications

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHDLLXYRPABOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351493
Record name N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

294889-52-4
Record name N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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